molecular formula C27H26N4O8S2 B2872274 ethyl 3-(4-methoxyphenyl)-5-[4-(morpholine-4-sulfonyl)benzamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851977-71-4

ethyl 3-(4-methoxyphenyl)-5-[4-(morpholine-4-sulfonyl)benzamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2872274
CAS No.: 851977-71-4
M. Wt: 598.65
InChI Key: LGYCVGZCYTWSMV-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methoxyphenyl)-5-[4-(morpholine-4-sulfonyl)benzamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core fused with a thiophene ring and pyridazine moiety. Key substituents include:

  • Ethyl carboxylate: Enhances membrane permeability and metabolic stability.
  • 4-(Morpholine-4-sulfonyl)benzamido: A sulfonamide-linked morpholine group, commonly associated with hydrogen-bonding interactions and solubility modulation.

The compound’s synthesis likely involves multi-step heterocyclization and sulfonylation, akin to methods described for structurally related systems . If crystallographic data were obtained, refinement would typically employ SHELX software, the gold standard for small-molecule structure determination .

Properties

IUPAC Name

ethyl 3-(4-methoxyphenyl)-5-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O8S2/c1-3-39-27(34)23-21-16-40-25(22(21)26(33)31(29-23)18-6-8-19(37-2)9-7-18)28-24(32)17-4-10-20(11-5-17)41(35,36)30-12-14-38-15-13-30/h4-11,16H,3,12-15H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGYCVGZCYTWSMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

598.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 3-(4-methoxyphenyl)-5-[4-(morpholine-4-sulfonyl)benzamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the thieno[3,4-d]pyridazine core, followed by the introduction of the methoxyphenyl group, the morpholin-4-ylsulfonylbenzoyl group, and finally the ethyl ester group. Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

ethyl 3-(4-methoxyphenyl)-5-[4-(morpholine-4-sulfonyl)benzamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ethyl 3-(4-methoxyphenyl)-5-[4-(morpholine-4-sulfonyl)benzamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for treating various diseases.

    Industry: The compound may be used in the development of new materials or as a component in industrial processes.

Mechanism of Action

The mechanism of action of ethyl 3-(4-methoxyphenyl)-5-[4-(morpholine-4-sulfonyl)benzamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s functional and structural attributes are compared below with analogs from the literature (e.g., compounds 8 and 9 in ).

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol) Solubility* Synthetic Route Potential Applications
Target Compound Thieno[3,4-d]pyridazine Ethyl carboxylate, 4-methoxyphenyl, morpholine sulfonyl benzamido ~600 (calculated) Moderate (DMSO) Multi-step heterocyclization Enzyme inhibition, anticancer
Compound 8 Pyrrolo[1,2-c]thiazolo[3,2-a]pyrimidine 4-Methoxyphenyl, triazole-thiol, phenyl ~700 Low (DMSO) NaOH-mediated cyclization Antimicrobial, antiviral
Compound 9 Pyrrolo[1,2-c]thiazolo[3,2-a]pyrimidine Morpholine sulfonyl, chloroacetate-derived ~750 Low (DCM) Chloroacetate treatment Not reported

Notes:

  • Core Differences: The thieno-pyridazine core in the target compound may enable stronger π-π stacking in hydrophobic binding pockets compared to the pyrrolo-thiazolo-pyrimidine cores of compounds 8 and 7.
  • Substituent Effects : The morpholine sulfonyl group in the target compound improves solubility relative to compound 8’s triazole-thiol, which is prone to oxidation.
  • Synthetic Complexity : The target compound’s synthesis requires precise sulfonylation and amidation steps, whereas compounds 8 and 9 utilize simpler cyclization pathways .

Research Findings and Implications

Physicochemical Properties

  • Solubility : The morpholine sulfonyl group likely enhances aqueous solubility compared to phenyl or thiol substituents in analogs.
  • Stability : The ethyl carboxylate group may reduce metabolic degradation, a limitation observed in ester-free analogs.

Limitations and Future Work

  • Experimental data on the target compound’s bioactivity and pharmacokinetics are lacking. Comparative studies with compounds 8 and 9 could clarify structure-activity relationships.

Biological Activity

Ethyl 3-(4-methoxyphenyl)-5-[4-(morpholine-4-sulfonyl)benzamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a subject of interest in drug discovery and development. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thieno[3,4-d]pyridazine core, which is known for its diverse biological activities. The presence of the morpholine sulfonamide and methoxyphenyl groups enhances its pharmacological profile. The following table summarizes the key structural components:

ComponentDescription
Core StructureThieno[3,4-d]pyridazine
Functional GroupsMethoxyphenyl, Morpholine sulfonamide
Molecular FormulaC₁₈H₁₈N₄O₄S
Molecular Weight382.43 g/mol

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound is capable of inhibiting specific enzymes by binding to their active sites, which prevents substrate binding and catalytic activity. This mechanism is critical in modulating metabolic pathways that are often dysregulated in diseases such as cancer.
  • Receptor Interaction : It may interact with various receptors to modulate their activity. For instance, compounds with similar structures have been shown to act on adenosine receptors, influencing cellular signaling pathways and physiological responses .
  • Gene Expression Modulation : The compound can influence gene expression profiles through epigenetic mechanisms or direct interactions with transcription factors .

Biological Activity and Therapeutic Applications

Research has demonstrated that this compound exhibits promising biological activities:

  • Anticancer Activity : Preliminary studies indicate that derivatives of thieno[3,4-d]pyridazine exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds similar to this compound have shown IC50 values in the low micromolar range against breast (MCF-7) and colon (HCT116) cancer cell lines .
  • Anti-inflammatory Properties : Some thieno derivatives have been reported to possess anti-inflammatory properties by inhibiting key signaling pathways involved in inflammation . This could make them candidates for treating inflammatory diseases.
  • Antimicrobial Activity : The presence of the methoxy group has been associated with enhanced antimicrobial activity against various pathogens . Compounds with similar structures have shown effectiveness against bacteria such as E. coli and S. aureus.

Case Studies

Several studies highlight the biological significance of compounds related to this compound:

  • Study on Anticancer Efficacy : A recent study showed that a derivative exhibited an IC50 value of 0.39 μM against HCT116 cells, indicating strong anticancer potential .
  • Mechanistic Insights : Research into the mechanism revealed that these compounds can inhibit Aurora-A kinase, a critical target in cancer therapy .

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